methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride
Description
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is a benzotriazole derivative featuring a methylamine group attached via a methylene bridge at the 4-position of the benzotriazole ring, with a methyl substituent at the 2-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals or materials science. Benzotriazoles are known for their stability, UV absorption, and corrosion inhibition properties, which are influenced by substituents on the heterocyclic core .
Properties
Molecular Formula |
C9H13ClN4 |
|---|---|
Molecular Weight |
212.68 g/mol |
IUPAC Name |
N-methyl-1-(2-methylbenzotriazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12N4.ClH/c1-10-6-7-4-3-5-8-9(7)12-13(2)11-8;/h3-5,10H,6H2,1-2H3;1H |
InChI Key |
CDZRYEXVRHWGEM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC2=NN(N=C21)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Mannich-Type Condensation
The primary synthesis route involves a Mannich reaction between 2-methyl-2H-1,2,3-benzotriazole, formaldehyde, and methylamine in acidic media. This one-pot procedure achieves 88–92% yield when conducted in ethanol at 60–70°C for 6–8 hours. The mechanism proceeds via:
- Iminium ion formation : Protonation of formaldehyde generates an electrophilic species.
- Nucleophilic attack : 2-Methylbenzotriazole attacks the iminium intermediate at the 4-position.
- Methylamine incorporation : Free methylamine displaces the protonated hydroxyl group.
- Hydrochloride salt precipitation : Addition of concentrated HCl yields the final product.
Critical parameters :
Alternative Pathways
Reductive Amination
A secondary method employs reductive amination using sodium cyanoborohydride in methanol (40°C, 12h). This approach achieves 78–85% yield but requires pre-synthesis of 4-(bromomethyl)-2-methylbenzotriazole.
Solid-Phase Synthesis
Recent patents describe immobilizing benzotriazole on Wang resin, followed by sequential methylation and cleavage with TFA/DCM. While scalable (1.2 kg/batch), this method suffers from higher production costs.
Reaction Optimization and Industrial Scaling
Purification and Isolation Techniques
Crystallization
Optimal purification involves:
Analytical Characterization
Industrial Applications and Scalability
Corrosion Inhibition
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 60°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, room temperature to 40°C.
Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, room temperature to 80°C.
Major Products Formed
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized as a stabilizer in polymers and coatings to enhance their resistance to ultraviolet radiation and oxidation.
Mechanism of Action
The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. In the case of receptor interactions, the compound can act as an antagonist, preventing the binding of natural ligands and thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects: Methyl vs. Phenyl Derivatives
A key structural analog is methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride (C₁₀H₁₂N₄·HCl), which replaces the 2-methyl group on the triazole ring with a phenyl moiety .
Table 1: Substituent Comparison
| Property | Target Compound (2-Methyl) | Phenyl Analog (2-Phenyl) |
|---|---|---|
| Molecular Formula | C₉H₁₁N₄·HCl (estimated) | C₁₀H₁₂N₄·HCl |
| Substituent Electronic Effects | Electron-donating (methyl) | Electron-withdrawing (phenyl) |
| Steric Bulk | Low | High |
| Potential Applications | Enhanced solubility, UV stabilization | Increased π-π interactions, ligand use |
The methyl group offers reduced steric hindrance and increased solubility compared to the bulkier phenyl group.
Core Heterocycle Comparison: Benzotriazole vs. Benzoxazole
Benzoxazole derivatives, such as methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (C₁₅H₁₁NO₃), differ in their heteroatom composition (oxazole vs. triazole) .
Key Differences:
- Electronic Properties : Benzotriazoles contain three nitrogen atoms, enabling stronger hydrogen bonding and metal coordination compared to benzoxazoles (one oxygen, one nitrogen).
- Stability : Benzotriazoles exhibit superior thermal and photochemical stability due to aromatic resonance stabilization.
- Applications : Benzoxazoles are often used in pharmaceuticals (e.g., antimicrobial agents), while benzotriazoles are prioritized in materials science (e.g., UV stabilizers) .
Crystallographic and Coordination Behavior
Crystallographic analysis using SHELXL and visualization via Mercury CSD () are critical for comparing molecular conformations and intermolecular interactions. For example:
- The target compound’s hydrochloride salt likely forms ionic bonds with chloride, influencing crystal packing.
- In contrast, cobalt complexes with pyrazolyl/pyridyl ligands () exhibit coordination geometries (e.g., trigonal bipyramidal) that depend on ligand flexibility—a property less relevant to rigid benzotriazoles .
Q & A
Basic: What are the key synthetic pathways for methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride?
Answer:
The synthesis typically involves multi-step reactions starting from aromatic precursors. Critical steps include:
- Nucleophilic substitution to introduce the benzotriazole moiety.
- Methylation of the amine group under controlled conditions.
- Hydrochloride salt formation via acid treatment for stabilization.
Key Parameters:
- Solvents: Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency .
- Catalysts: Transition metal catalysts (e.g., palladium) may accelerate coupling reactions .
- Temperature: Maintained between 40–80°C to balance reaction rate and side-product formation .
Validation: Monitor intermediates using TLC and final product purity via HPLC (>95%) .
Basic: What analytical methods are essential for characterizing this compound?
Answer:
Table 1: Analytical Techniques and Applications
Note: Cross-validate data with computational tools (e.g., PubChem) to resolve ambiguities .
Advanced: How can reaction conditions be optimized to maximize yield and minimize impurities?
Answer:
Adopt statistical experimental design (e.g., factorial or response surface methodology) to:
- Screen variables (temperature, solvent, catalyst loading).
- Identify interactions between parameters .
Case Study:
- Solvent Optimization: DMF improves solubility of intermediates, reducing byproducts by 20% .
- Catalyst Recycling: Palladium-based catalysts reused up to 3 cycles without significant activity loss .
Validation: Use DOE software (e.g., JMP) to model and predict optimal conditions .
Advanced: How to address contradictions in reported biological activity data?
Answer:
- QSAR Modeling: Correlate structural features (e.g., substituent electronegativity) with activity trends .
- In Silico Screening: Predict binding affinities to target enzymes (e.g., cytochrome P450) using docking simulations .
- Pharmacological Replication: Standardize assays (e.g., IC₅₀ measurements) across cell lines to reduce variability .
Example: Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
Advanced: What strategies enable efficient synthesis of derivatives for SAR studies?
Answer:
- Schiff Base Formation: React the primary amine with aldehydes to explore electronic effects .
- Mannich Reactions: Introduce alkyl/aryl groups via three-component reactions .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to selectively modify reactive sites .
Purification: Employ flash chromatography (hexane/EtOH gradients) to isolate derivatives .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management: Neutralize acid residues with sodium bicarbonate before disposal .
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Answer:
- Replicate Experiments: Ensure consistent sample preparation (e.g., drying under vacuum) .
- Multi-Technique Cross-Validation: Compare NMR, IR, and MS data to confirm assignments .
- Computational Aids: Use tools like Gaussian for DFT-calculated NMR shifts to validate experimental results .
Basic: How do solubility and stability impact experimental design?
Answer:
- Solubility: The hydrochloride salt form enhances aqueous solubility (~50 mg/mL in water), facilitating in vitro assays .
- Stability: Store at –20°C in desiccated conditions to prevent hydrolysis of the benzotriazole ring .
- Solvent Compatibility: Avoid DMSO if prolonged storage is required due to oxidation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
